Stereochemical Differentiation: (1R,2S) vs. (1S,2R) Enantiomer Activity in Noradrenaline and Serotonin Reuptake
The (1R,2S) enantiomer (F2696/dextromilnacipran), which is the stereochemical configuration of rac,cis-Milnacipran Hydrochloride, exhibits substantially lower pharmacological activity compared with the (1S,2R) enantiomer (F2695/levomilnacipran). In rat assays measuring noradrenaline capture, F2695 was 25-fold more active than F2696; in serotonin capture assays, F2695 was 12-fold more active than F2696 [1]. Relative to the racemic mixture (F2207), F2695 demonstrated 2-fold higher activity in noradrenaline capture and 3-fold higher activity in serotonin capture [1]. This stereoselectivity establishes rac,cis-Milnacipran Hydrochloride as the less active enantiomeric impurity, which is critical for establishing impurity limits and understanding potential contributions to the overall pharmacological profile of milnacipran formulations.
| Evidence Dimension | Relative pharmacological activity in neurotransmitter reuptake inhibition |
|---|---|
| Target Compound Data | (1R,2S) enantiomer (F2696): baseline activity (reference) |
| Comparator Or Baseline | (1S,2R) enantiomer (F2695): 25× higher (noradrenaline), 12× higher (serotonin); racemic mixture (F2207): 2× higher (noradrenaline), 3× higher (serotonin) |
| Quantified Difference | F2695/F2696 activity ratio: 25:1 (noradrenaline), 12:1 (serotonin); F2695/F2207 activity ratio: 2:1 (noradrenaline), 3:1 (serotonin) |
| Conditions | Rat noradrenaline and serotonin capture assays; paroxetine binding assays |
Why This Matters
This quantifies that the (1R,2S) enantiomer—the stereochemical identity of rac,cis-Milnacipran Hydrochloride—has minimal pharmacological activity relative to the active (1S,2R) enantiomer, directly informing impurity specification setting in quality control.
- [1] Deregnaucourt J, Grosse R. Use of (1S,2R) enantiomers of milnacipran for the manufacture of drugs. Japanese Patent JP5431136B2. 2014. View Source
